Antiproliferative Activity Against MCF-7 Breast Cancer Cells Compared to 3-Chlorophenyl Analog
The target compound (4-fluorophenyl) and its direct 3-chlorophenyl analog (compound 5d) were both evaluated for antiproliferative activity against the MCF-7 breast cancer cell line. Compound 5d (4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide) exhibited an IC₅₀ of 48.3 µM in MCF-7 cells, while demonstrating substantially lower potency against MDA-MB-231 cells [1]. Although the 4-fluorophenyl analog data was not reported in the same study, the 3-chlorophenyl analog provides a direct structural comparator, and the observed 48.3 µM IC₅₀ value in MCF-7 establishes a quantitative benchmark for potency comparison within this scaffold series [1]. The fluorine substitution at the 4-position is expected to alter electronic distribution and metabolic stability relative to the 3-chloro variant, factors known to influence both PARP-1 inhibition and cellular anticancer activity [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ data requires direct experimental determination in the 4-fluorophenyl series; the scaffold benchmark is established by the 3-chlorophenyl analog at 48.3 µM |
| Comparator Or Baseline | 4-(1H-Benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (compound 5d): IC₅₀ = 48.3 µM in MCF-7 cells |
| Quantified Difference | The difference between 4-fluorophenyl and 3-chlorophenyl analogs has not been quantified in a single head-to-head assay; separation of substituent effects (4-F vs. 3-Cl) is predicted by SAR trends within the benzimidazole-piperazine carboxamide class |
| Conditions | MCF-7 human breast adenocarcinoma cell line; in vitro cytotoxicity assay (Open Chemistry, 2021) |
Why This Matters
The 48.3 µM benchmark for the 3-chlorophenyl analog enables researchers to contextualize the potency of the 4-fluorophenyl compound within the same scaffold family, guiding selection for SAR studies where fluorine substitution may confer advantages in target binding or pharmacokinetics.
- [1] Siddig LA, Khasawneh MA, Samadi A, Saadeh H, Abutaha N, Wadaan MA. Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Open Chemistry. 2021;19(1):1062-1073. DOI: 10.1515/chem-2021-0094 View Source
- [2] Zhang X, Zhang C, Tang L, Lu K, Zhao H, Wu W, Jiang Y. Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. Chinese Chemical Letters. 2020;31(1):136-140. DOI: 10.1016/j.cclet.2019.04.045 View Source
